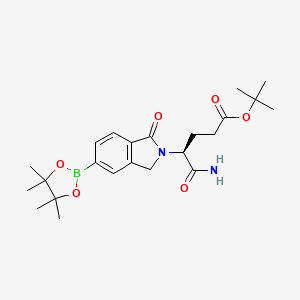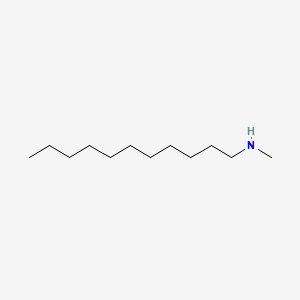
3-(4-Methoxyphenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenoxy)aniline is an organic compound with the molecular formula C13H13NO2. It is a derivative of aniline, where the aniline core is substituted with a methoxyphenoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)aniline typically involves the reduction of 1-methoxy-4-(4-nitrophenoxy)benzene. This reduction can be carried out using platinum on carbon (Pt/C) as a catalyst under a hydrogen atmosphere. The reaction mixture is usually shaken under a hydrogen atmosphere at 50 psi for 18 hours. The resulting product is then filtered and concentrated to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions similar to the laboratory methods. The use of efficient catalysts and optimized reaction conditions are crucial for industrial synthesis to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aniline group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, often using hydrogenation techniques.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pt/C is commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various aniline derivatives.
科学的研究の応用
3-(4-Methoxyphenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-Methoxyphenoxy)aniline involves its interaction with various molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenoxy)aniline: Similar in structure but with different substitution patterns.
4-(3-Methoxyphenoxy)aniline: Another isomer with the methoxy group in a different position.
4-(4-Chlorophenoxy)aniline: Contains a chlorine atom instead of a methoxy group.
Uniqueness
3-(4-Methoxyphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
105903-05-7 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
3-(4-methoxyphenoxy)aniline |
InChI |
InChI=1S/C13H13NO2/c1-15-11-5-7-12(8-6-11)16-13-4-2-3-10(14)9-13/h2-9H,14H2,1H3 |
InChIキー |
YWHQDIKEXSFCGJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC2=CC=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)

![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)
